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Compound of Interest

Compound Name: 1-(4-Hexylphenyl)ethanone

Cat. No.: B1266181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the aromatic ketone, 1-(4-hexylphenyl)ethanone. Due to the limited availability of

experimentally published spectra for this specific compound, this guide presents a detailed

prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. These predictions are based on established spectroscopic principles and data from

structurally analogous compounds. This guide also outlines detailed experimental protocols for

acquiring such data, serving as a valuable resource for researchers in the fields of organic

synthesis, analytical chemistry, and drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(4-
hexylphenyl)ethanone. These values are calculated based on the chemical structure and

typical spectroscopic behavior of similar molecules.

Table 1: Predicted ¹H NMR Data for 1-(4-
hexylphenyl)ethanone (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.90 Doublet 2H Ar-H (ortho to C=O)

~7.28 Doublet 2H Ar-H (meta to C=O)

~2.65 Triplet 2H Ar-CH₂-

~2.60 Singlet 3H -C(=O)CH₃

~1.62 Quintet 2H Ar-CH₂-CH₂-

~1.31 Multiplet 6H -(CH₂)₃-CH₃

~0.89 Triplet 3H -CH₃

Table 2: Predicted ¹³C NMR Data for 1-(4-
hexylphenyl)ethanone (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~197.8 C=O

~149.5 Ar-C (para to acetyl)

~135.0 Ar-C (ipso to acetyl)

~128.8 Ar-CH (meta to acetyl)

~128.5 Ar-CH (ortho to acetyl)

~36.2 Ar-CH₂-

~31.7 Ar-CH₂-CH₂-

~31.3 -(CH₂)₃-CH₃

~29.0 -(CH₂)₃-CH₃

~26.7 -C(=O)CH₃

~22.6 -CH₂-CH₃

~14.1 -CH₃
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Table 3: Predicted IR Spectroscopy Data for 1-(4-
hexylphenyl)ethanone

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2955, 2927, 2856 Strong Aliphatic C-H stretch

~1685 Strong C=O stretch (aryl ketone)

~1605, 1575 Medium-Strong Aromatic C=C stretch

~1465, 1360 Medium Aliphatic C-H bend

~1265 Strong C-C(=O)-C stretch and bend

~830 Strong
para-disubstituted benzene C-

H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data for 1-(4-
hexylphenyl)ethanone (Electron Ionization)

m/z Relative Intensity Assignment

204 High [M]⁺ (Molecular Ion)

189 High [M - CH₃]⁺

161 Medium [M - C₃H₇]⁺

147 Medium [M - C₄H₉]⁺

133 Low [M - C₅H₁₁]⁺

119 Medium [C₈H₇O]⁺ (Benzoyl cation)

91 High [C₇H₇]⁺ (Tropylium ion)

43 Very High [CH₃CO]⁺ (Acylium ion)

Experimental Protocols
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The following are general experimental protocols for obtaining the spectroscopic data

presented above. These protocols may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of 1-(4-hexylphenyl)ethanone in approximately 0.6 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm),

unless the instrument is calibrated to the residual solvent peak.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (¹H and ¹³C NMR):

The spectra are typically acquired on a 400 or 500 MHz NMR spectrometer.[1]

For ¹H NMR, a standard single-pulse experiment is used with a sufficient number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to

single lines for each unique carbon atom. A larger number of scans is typically required due

to the lower natural abundance of the ¹³C isotope.

Key acquisition parameters such as spectral width, acquisition time, and relaxation delay

should be optimized for the specific instrument and sample.[1]

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

ATR-FTIR is a common technique for obtaining IR spectra of liquid and solid samples without

extensive preparation.[2][3][4]

Place a small drop of liquid 1-(4-hexylphenyl)ethanone directly onto the ATR crystal.[5]
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For solid samples, ensure good contact between the sample and the crystal by applying

gentle pressure.

2. Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[5]

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the volatile sample into the mass spectrometer, where it is

vaporized.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.[6]

2. Data Acquisition:

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

The detector records the abundance of each ion, generating a mass spectrum which is a plot

of relative intensity versus m/z.

Visualizations
The following diagrams illustrate the logical relationships in spectroscopic analysis and the

general workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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